molecular formula C21H21NO4 B8467657 Prop-2-yn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate CAS No. 614755-88-3

Prop-2-yn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate

Cat. No. B8467657
CAS RN: 614755-88-3
M. Wt: 351.4 g/mol
InChI Key: ZFPLQOUGMKPQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-yn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Prop-2-yn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-yn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

614755-88-3

Product Name

Prop-2-yn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

prop-2-ynyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate

InChI

InChI=1S/C21H21NO4/c1-4-13-26-21(25)17-10-8-7-9-16(17)20(24)18-12-11-15(14-19(18)23)22(5-2)6-3/h1,7-12,14,23H,5-6,13H2,2-3H3

InChI Key

ZFPLQOUGMKPQIN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC#C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 200 mmol 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, 500 mmol propargylic alcohol, 220 mmol 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and 500 mmol N-ethyldiisopropylamine in 600 mL DMF is stirred at room temperature for 2 h. 1 L of ethyl acetate is added and the solution extracted with 1 L water. The organic layer is separated, dried (Na2SO4), and the solvent evaporated. The crude product is purified via FC (n-hexane/EtOAC 2:1) yielding 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid prop-2-ynyl ester. MS (EI): 374 (18%, M+Na+), 352 (100%, M+H+), 296 (17%). UV (EtOH): λmax=356 nm (ε=31'648).
Quantity
200 mmol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
500 mmol
Type
reactant
Reaction Step One
Quantity
220 mmol
Type
reactant
Reaction Step One
Quantity
500 mmol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.